molecular formula C17H18Cl2N2O B7824220 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride

Cat. No.: B7824220
M. Wt: 337.2 g/mol
InChI Key: SCBJXEBIMVRTJE-UHFFFAOYSA-N
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Description

The compound with the identifier “6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride” is a chemical entity that has garnered interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include alkylation, halogenation, and cyclization, among others. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include continuous flow reactors, which allow for the continuous production of the compound, and batch reactors, which produce the compound in discrete batches. The choice of method depends on factors such as the required production volume and the specific properties of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may have distinct properties and applications.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, altering its reactivity and stability.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used, typically in anhydrous solvents.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, with conditions such as elevated temperatures or the presence of catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds

Scientific Research Applications

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: this compound is used in the production of materials and chemicals, contributing to advancements in fields such as materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Properties

IUPAC Name

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O.ClH/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBJXEBIMVRTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride
Reactant of Route 2
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride
Reactant of Route 3
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride
Reactant of Route 4
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride
Reactant of Route 6
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride

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